molecular formula C11H20BrNO3 B6237698 tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate CAS No. 2624108-53-6

tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

Cat. No.: B6237698
CAS No.: 2624108-53-6
M. Wt: 294.2
InChI Key:
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Description

tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is a synthetic organic compound that features a tert-butyl carbamate protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl carbamate and a brominated ketone under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of N-substituted carbamates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate involves its reactivity as a carbamate protecting group. The tert-butyl carbamate group can be selectively cleaved under acidic conditions, releasing the free amine. This property is exploited in synthetic chemistry to protect and deprotect amine functionalities during multi-step synthesis . The bromine atom in the compound also allows for further functionalization through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is unique due to the presence of the bromine atom, which provides additional reactivity and versatility in synthetic applications. The combination of the tert-butyl carbamate protecting group and the brominated ketone structure makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

2624108-53-6

Molecular Formula

C11H20BrNO3

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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